REACTION_CXSMILES
|
O[C:2]1[N:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:2]1[N:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=N1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring until a clean separation of layers
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in a mixture of tetrahydrofuran and ether
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solution in an ice bath
|
Type
|
ADDITION
|
Details
|
water was cautiously added dropwise
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution, dried (anhydrous magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ether
|
Type
|
CUSTOM
|
Details
|
gave 6.94 g (69% of theory) of pure product, m.p. 135° C. (dec)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=N1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |